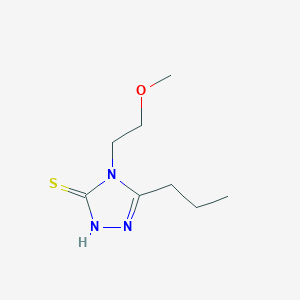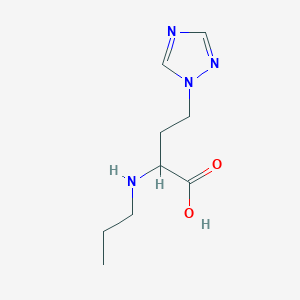![molecular formula C14H15N B13641964 N-Ethyl[1,1'-biphenyl]-2-amine CAS No. 77989-56-1](/img/structure/B13641964.png)
N-Ethyl[1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE is an organic compound that belongs to the class of biphenyl derivatives Biphenyl compounds are characterized by the presence of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE typically involves the following steps:
Formation of Biphenyl: Biphenyl can be synthesized through the coupling of benzene rings using a catalyst such as palladium.
Ethylation: The biphenyl compound is then subjected to ethylation, where an ethyl group is introduced. This can be achieved using ethyl halides in the presence of a base.
Amination: Finally, the ethylated biphenyl undergoes amination to introduce the amine group. This can be done using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of ethylated biphenyl amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-ETHYL-[1,1’-BIPHENYL]-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-Ethyl-4′-formyl-N-methyl [1,1′-biphenyl]-2-sulfonamide
- Biphenyl
- Phenylbenzene
Uniqueness
N-ETHYL-[1,1’-BIPHENYL]-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
77989-56-1 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
N-ethyl-2-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
InChIキー |
AHBZBCVYZHDDPK-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC=C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


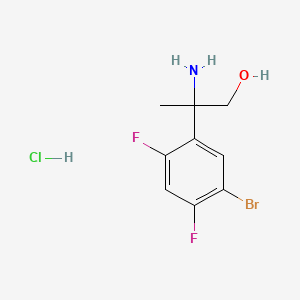

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)




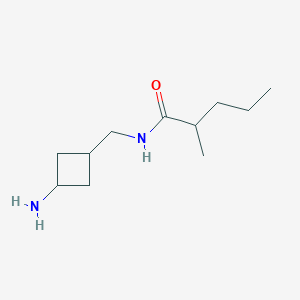
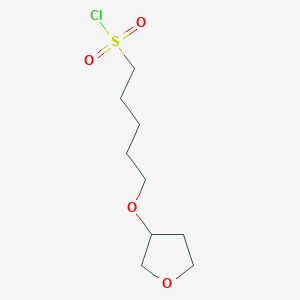
![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide](/img/structure/B13641960.png)
